molecular formula C13H8ClFO2 B6340799 5-Chloro-3-(2-fluorophenyl)benzoic acid CAS No. 1214371-99-9

5-Chloro-3-(2-fluorophenyl)benzoic acid

Cat. No.: B6340799
CAS No.: 1214371-99-9
M. Wt: 250.65 g/mol
InChI Key: NGYHHAYOHFBBSQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 5-position and a 2-fluorophenyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

3-chloro-5-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHHAYOHFBBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673464
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214371-99-9
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-3-(2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-Chloro-2-fluorophenylboronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-3-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.

Scientific Research Applications

Chemistry:

In chemistry, 5-Chloro-3-(2-fluorophenyl)benzoic acid is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine:

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development .

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to improve their thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can influence the binding affinity and specificity of these interactions, potentially leading to enhanced therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter the properties of benzoic acid derivatives:

Compound Name Substituents Melting Point (°C) Key Features Reference
5-Chloro-3-[3-(4-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid (26) 5-Cl, 3-acryloyl (4-Cl-phenyl), 2-OH 213–215 Hydroxyl group enhances polarity
5-Chloro-3-(4-fluorophenylsulfanyl)-benzofuran derivative 5-Cl, 3-S-(4-F-phenyl) 452–453 (decomposes) Sulfanyl group increases stability
3-[5-(2-fluorophenyl)-oxadiazol-3-yl]-benzoic acid (Ataluren) 3-oxadiazole, 5-(2-F-phenyl) N/A Oxadiazole ring improves bioavailability
5-Chloro-3-(2-fluorophenyl)benzoic acid 5-Cl, 3-(2-F-phenyl) Not reported Simpler structure; potential for modular derivatization
  • Impact of Fluorine: The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in Ataluren’s design .
  • Chlorine vs. Bromine : Brominated analogs (e.g., compounds 20–25 in ) exhibit higher melting points (194–237°C) due to increased molecular weight and halogen bonding .

Structural and Crystallographic Insights

  • Molecular Packing : Derivatives like 2-[5-(2-fluorophenyl)-pyrazol-1-yl]benzoic acid () exhibit planar aromatic systems stabilized by π-π interactions and hydrogen bonding, which may apply to the target compound .
  • Refinement Tools : Software like SHELXL () is widely used for crystallographic analysis of such molecules, ensuring accurate structural determination .

Q & A

Q. What established synthetic routes are available for 5-Chloro-3-(2-fluorophenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Halogenation and Coupling : Start with a benzoic acid derivative, introduce chlorine and fluorine via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds). For example, 3-(5-Chloro-2-fluorophenyl)benzoic acid derivatives are synthesized via sequential halogenation and coupling steps .
  • Reaction Optimization : Use catalysts like Pd(PPh₃)₄ for coupling reactions. Control temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity and yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range, split patterns indicating substituent positions (e.g., para-fluorine causes distinct coupling). Carboxylic acid protons may appear broad at δ ~12–13 ppm .
  • FT-IR : Confirm the carboxylic acid group via a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹). C-F and C-Cl stretches appear at ~1100–1250 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between phenyl rings) for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields when varying halogenation protocols?

Methodological Answer:

  • Systematic Screening : Compare yields under controlled conditions (temperature, solvent, catalyst) using design-of-experiment (DoE) approaches. For instance, chlorination with SOCl₂ vs. PCl₅ may show divergent efficiency due to side reactions .
  • Analytical Validation : Use HPLC-MS to quantify byproducts (e.g., dihalogenated impurities) and adjust stoichiometry or reaction time to minimize them .
  • Case Study : A 2023 study resolved a 20% yield gap between two methods by replacing Cl₂ gas with N-chlorosuccinimide in anhydrous DCM, reducing oxidative decomposition .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions during derivative synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to direct electrophiles to specific positions, later removed via reduction .
  • Computational Modeling : Use density functional theory (DFT) to predict activation energies for different substitution pathways. For example, fluorine’s electron-withdrawing effect may deactivate the meta-position .
  • Microwave-Assisted Synthesis : Enhance kinetic control by rapidly heating reactions, favoring thermodynamically less stable but regioselective products .

Q. What in vitro assays are suitable for probing biological activity, considering structural analogs’ interactions with enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, analogs like 4-(3-chloro-4-fluorophenyl)benzoic acid showed COX-2 IC₅₀ values of ~1.2 µM .
  • Cell Viability Assays : Use MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7). Compare results to controls like cisplatin to assess potency .
  • Molecular Docking : Map the compound’s electrostatic potential to predict binding pockets in target proteins (e.g., EGFR tyrosine kinase) .

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s acidity and reactivity?

Methodological Answer:

  • Acidity Measurement : Determine pKa via potentiometric titration in aqueous DMSO. Fluorine’s strong electron-withdrawing effect increases acidity (e.g., pKa ~2.5 vs. ~4.9 for unsubstituted benzoic acid) .
  • Reactivity in Esterification : Fluorine’s inductive effect accelerates reaction with methanol/H⁺, while chlorine’s steric bulk may slow it. Monitor via TLC or in situ IR .
  • Comparative Study : A 2025 study found that 3-fluorophenyl derivatives undergo nucleophilic aromatic substitution 30% faster than chloro analogs due to fluorine’s polarization .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallography data on bond lengths in similar halogenated benzoic acids?

Methodological Answer:

  • Error Source Identification : Check for thermal motion artifacts in X-ray data (high ADP values) or hydrogen bonding distortions. Re-refine structures using SHELXL .
  • Cross-Validation : Compare with neutron diffraction or computational models (e.g., DFT-optimized geometries). For example, a 2023 study corrected a reported C-Cl bond length from 1.72 Å to 1.69 Å using B3LYP/6-311+G(d,p) .

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